molecular formula C9H12N2O2 B1426575 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1349718-93-9

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1426575
CAS RN: 1349718-93-9
M. Wt: 180.2 g/mol
InChI Key: IKYYZQPKZYCDHO-UHFFFAOYSA-N
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Description

“1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. The cyclobutylmethyl part refers to a cyclobutyl ring, which is a ring of four carbon atoms, with a methyl (-CH3) group attached . The 1H-pyrazole part refers to a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and the 4-carboxylic acid part indicates a carboxylic acid group (-COOH) attached to the fourth carbon of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a cyclobutyl ring attached to a pyrazole ring via a carbon-carbon bond, with a methyl group attached to the same carbon as the cyclobutyl ring, and a carboxylic acid group attached to the fourth carbon of the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. As an organic compound containing a carboxylic acid group, it could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation . The pyrazole ring might also participate in various reactions .

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, are pivotal in organic chemistry due to their wide range of biological activities. These derivatives are recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis and the biological applications have been extensively reviewed, indicating their significance as scaffold structures in medicinal chemistry. The versatility in synthetic applicability and the broad spectrum of biological activity make these compounds valuable for further scientific exploration and potential therapeutic applications (Cetin, 2020).

Chemical Synthesis and Heterocyclic Applications

The chemistry of pyrazoline derivatives, including 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, is essential for creating a wide array of heterocyclic compounds. These compounds serve as building blocks for synthesizing heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing their versatile reactivity and application in heterocyclic and dyes synthesis. This diversity in application underlines the importance of such derivatives in the synthesis of various classes of heterocyclic compounds and dyes, suggesting their potential for innovative transformations in the near future (Gomaa & Ali, 2020).

Biological Activities and Synthetic Approaches

The pyrazole ring system, part of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, is central to many biologically active compounds. This system is extensively used as synthons in organic synthesis due to its wide spread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The success of pyrazole COX-2 inhibitors has further highlighted the importance of these heterocycles in medicinal chemistry, showcasing the variety of synthetic approaches to obtain these heterocycles and their significant bioactive potential (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

1-(cyclobutylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYYZQPKZYCDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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